molecular formula C10H10O5 B157235 5-Hydroxyferulic acid CAS No. 1782-55-4

5-Hydroxyferulic acid

Cat. No.: B157235
CAS No.: 1782-55-4
M. Wt: 210.18 g/mol
InChI Key: YFXWTVLDSKSYLW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Hydroxyferulic acid plays a significant role in biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and ferulate 5-hydroxylase (F5H) . PAL converts phenylalanine to cinnamic acid, which undergoes a series of enzymatic hydroxylations and methylations to form this compound .

Cellular Effects

It is known to be a potent antioxidant, capable of neutralizing free radicals and protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is a non-esterified substrate for COMT (Catechol-O-methyltransferase), an enzyme that plays a key role in the metabolism of catecholamines .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway, a metabolic pathway that produces a wide variety of secondary metabolites. It interacts with enzymes such as PAL and F5H in this pathway .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyferulic acid undergoes various chemical reactions including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to substitute the hydroxyl or methoxy groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

Properties

IUPAC Name

3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWTVLDSKSYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030502
Record name 5-Hydroxyferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-55-4
Record name 5-Hydroxyferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1782-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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